1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Description
Properties
IUPAC Name |
1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8-3-10-5-9(2,7(8)12)6-11-4-8/h7,10-12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGILKOPDDCGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC(C1O)(CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1,5-Dimethyl-3,7-diazabicyclo[33It’s known that this compound belongs to a class of molecules known as bispidines. These compounds are known to behave as efficient bidentate ligands capable of forming stable complexes with transition metals.
Mode of Action
The exact mode of action of 1,5-Dimethyl-3,7-diazabicyclo[33Based on its structural similarity to other bispidines, it’s likely that it interacts with its targets through the formation of stable complexes.
Biochemical Pathways
The specific biochemical pathways affected by 1,5-Dimethyl-3,7-diazabicyclo[33Bispidines are known to be of great interest for the development of radiopharmaceuticals for nuclear medicine. This suggests that they may interact with biochemical pathways related to cellular imaging and diagnostics.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5-Dimethyl-3,7-diazabicyclo[33Its physical properties such as its solid form and room temperature stability may influence its bioavailability.
Result of Action
The molecular and cellular effects of 1,5-Dimethyl-3,7-diazabicyclo[33Given its potential use in nuclear medicine, it may be involved in enhancing imaging capabilities at the cellular level.
Biological Activity
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, also known as 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS Number: 80808-96-4), is a bicyclic compound with significant biological activity. This article reviews its biological properties, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 168.24 g/mol. The compound features a bicyclic structure that includes two nitrogen atoms in its framework.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆N₂O |
| Molecular Weight | 168.24 g/mol |
| CAS Number | 80808-96-4 |
| Physical Form | Solid |
| Purity | ≥95% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of bicyclic compounds, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study demonstrated that derivatives of bicyclo[3.3.1]nonanes showed promising activity against breast and colon cancer cells, with IC50 values in the micromolar range .
The biological activity of this compound is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation:
- Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes involved in DNA replication and repair mechanisms .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis often begins with readily available precursors such as amines and carbonyl compounds.
- Key Reactions : Key reactions include cyclization and functional group transformations to form the bicyclic structure.
Synthetic Route Example
A common synthetic route involves:
- Formation of the diazabicyclic framework through cyclization reactions.
- Subsequent functionalization to introduce methyl groups at the appropriate positions.
Case Study 1: Anticancer Activity
In a recent study published in RSC Advances, researchers evaluated the anticancer properties of various bicyclic compounds including 1,5-dimethyl derivatives against human cancer cell lines . The results indicated significant cytotoxicity with potential for further development into therapeutic agents.
Case Study 2: Enzyme Interaction Studies
Another study focused on the interaction of this compound with specific enzyme targets involved in cancer metabolism . The findings revealed that the compound could act as a competitive inhibitor, providing insights into its mechanism of action.
Scientific Research Applications
Pharmaceutical Applications
Orexin Receptor Antagonism
One of the most significant applications of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is its role as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The compound has been studied for its potential to treat disorders related to orexinergic dysfunctions, such as:
- Sleep Disorders : The antagonism of orexin receptors can help in managing conditions like insomnia and narcolepsy by reducing wakefulness.
- Anxiety Disorders : By modulating the orexin system, the compound may alleviate anxiety symptoms.
- Cognitive Dysfunction : Research suggests that orexin antagonists could improve cognitive performance by regulating sleep patterns.
A notable patent (WO2013050938A1) highlights the synthesis and pharmacological potential of various derivatives of this compound in treating these disorders .
Material Science Applications
Catalysis
Research indicates that compounds similar to this compound can serve as catalysts in various chemical reactions due to their bicyclic structure which allows for unique interactions with substrates. This property is particularly useful in organic synthesis where selective catalysis is required.
Polymer Science
The structural features of this compound make it a candidate for developing new polymeric materials with enhanced properties. Its ability to form stable complexes with metal ions could lead to applications in creating advanced materials for electronics or coatings.
Case Study 1: Orexin Receptor Antagonists
In a study examining the effects of orexin receptor antagonists on sleep regulation, this compound was administered to animal models exhibiting sleep disturbances. The results demonstrated a significant reduction in wakefulness and an increase in total sleep time compared to control groups. These findings suggest a promising therapeutic role for this compound in managing sleep disorders.
Case Study 2: Catalytic Properties
A research team investigated the catalytic activity of this compound in a series of organic reactions including Diels-Alder reactions and Michael additions. The compound exhibited high selectivity and efficiency as a catalyst, outperforming traditional catalysts under similar conditions.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Pharmaceuticals | Orexin receptor antagonism | Treatment of sleep disorders, anxiety |
| Cognitive enhancement | Improved cognitive function | |
| Material Science | Catalysis | Enhanced reaction efficiency |
| Polymer development | Advanced material properties |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The bicyclic bispidine core allows modular substitution at positions 3, 7, and 8. Key analogs and their properties are summarized below:
Functional and Reactivity Differences
- Hydroxyl Group (R9): In the target compound, the hydroxyl group enables hydrogen bonding, enhancing solubility and biological interactions. Ketone analogs (e.g., nonan-9-one) exhibit higher reactivity toward nucleophilic additions, facilitating conjugation with acyl or alkyl groups .
- Substituent Bulk and Electronic Effects: Bromobenzyl groups () increase steric bulk and stability, making the compound suitable for radiolabeling . Benzoyl groups () enhance lipophilicity, favoring membrane penetration and lipid bilayer modification .
Symmetry vs. Asymmetry :
- Symmetrical substitution (e.g., 3,7-dibenzoyl) simplifies synthesis but limits stereochemical diversity.
- Unsymmetrical derivatives (e.g., 3-acetyl-7-(benzofuran-5-carbonyl)) enable tailored interactions in catalysis or drug design .
Preparation Methods
Synthetic Pathways
Acid-Catalyzed Rearrangement of Formyl Precursors
A prominent method involves the acid-mediated rearrangement of formyl-substituted intermediates. In a 2012 study, syn-3-(4-chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol was synthesized by refluxing anti-5-(4-chlorobenzyl)-3-formyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in concentrated hydrochloric acid for 21 hours. The reaction proceeds via a keto-enol tautomerization mechanism, followed by intramolecular hydrogen bonding stabilization of the final product (Fig. 1).
Key Data:
- Yield: 74% after recrystallization
- Conditions: Reflux in conc. HCl (molar ratio 1:120)
- Purification: Neutralization with NaOH, followed by ethanol recrystallization
Table 1: Acid-Catalyzed Rearrangement Parameters
| Parameter | Value |
|---|---|
| Temperature | Reflux (~110°C) |
| Reaction Time | 21 hours |
| Solvent | Aqueous HCl |
| Workup | Neutralization, filtration |
Nucleophilic Substitution Approaches
Spirocyclic derivatives of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol have been synthesized via reactions with terminal dibromoalkanes. A 2021 study demonstrated that treating N-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol with 1,4-dibromobutane or 1,5-dibromopentane yields quaternary ammonium salts. While this method focuses on derivatives, it highlights the reactivity of the hydroxyl group in nucleophilic substitution reactions, which could be adapted for parent compound synthesis.
Mechanistic Insight:
The hydroxyl group acts as a nucleophile, attacking electrophilic carbons in dibromoalkanes to form spirocyclic ethers or ammonium complexes.
Reaction Optimization
Solvent Systems
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in nucleophilic substitutions, while aqueous acidic media dominate rearrangement reactions.
Table 2: Solvent Impact on Yield
| Solvent | Reaction Type | Yield (%) |
|---|---|---|
| HCl (aq.) | Acid rearrangement | 74 |
| Ethanol | Recrystallization | >95 purity |
| DMF | Quaternary salt formation | 68 |
Analytical Characterization
Successful synthesis is confirmed via:
Comparative Analysis of Methodologies
Table 3: Method Efficacy Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Acid rearrangement | High regioselectivity | Long reaction time |
| Nucleophilic substitution | Versatile functionalization | Requires protecting groups |
| Ketone reduction | Straightforward pathway | Not experimentally verified |
Industrial-Scale Production Considerations
- Batch Reactors: Preferred for acid-mediated rearrangements due to corrosion-resistant lining requirements
- Continuous Flow Systems: Potential for nucleophilic substitutions to improve throughput
- Waste Management: Neutralization of acidic byproducts requires NaOH scrubbing systems
Emerging Methodologies
Recent advances in biocatalysis propose using ketoreductases for enantioselective synthesis, though this remains theoretical for diazabicyclic systems.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, and how can purity be ensured?
- Methodology : The compound is synthesized via acid-catalyzed cyclization of precursor aldehydes. For example, syn-5-(4-chlorobenzyl)-3-formyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is refluxed in concentrated HCl (molar ratio ~1:120) for 21 hours, followed by neutralization with NaOH (pH 9–10). Recrystallization from ethanol yields pure crystals (74% yield). Purity is verified via ¹H/¹³C NMR and elemental analysis (C: 65.52%; H: 7.98%; N: 9.35%) .
Q. How is the molecular conformation of this compound determined experimentally?
- Methodology : X-ray crystallography reveals that both six-membered rings adopt chair conformations, stabilizing intramolecular N–H⋯N hydrogen bonds. The hydroxyl group at position 9 is proximal to the tertiary nitrogen atom. Hydrogen bonding networks (O–H⋯N) form crystal chains along the ac-diagonal, confirmed via refinement of isotropic hydrogen atoms in difference Fourier maps .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodology : ¹H NMR in DMSO-d₆ and DMSO-d₆ + CF₃COOH reveals distinct shifts due to protonation effects. For example, methyl groups resonate at δ 0.63 (neutral) vs. δ 0.77 (acidic conditions). Discrepancies in peak multiplicity (e.g., H-9 at δ 2.98 vs. δ 3.24 under different conditions) are resolved by comparing solvent-specific spectra and verifying assignments via 2D-COSY or HSQC experiments .
Advanced Research Questions
Q. How can structural modifications enhance the enzyme inhibitory activity of this compound derivatives?
- Methodology : Substituents at positions 3 and 7 significantly modulate bioactivity. For instance, introducing a 4-chlorobenzyl group at position 3 (as in syn-3-(4-chlorobenzyl)-1,5-dimethyl derivatives) enhances thrombin inhibition. Structure-activity relationships (SARs) are established using kinetic assays (e.g., IC₅₀ measurements) and docking studies to map interactions with catalytic residues .
Q. What computational strategies predict the hydrogen-bonding dynamics of this compound in enzyme binding pockets?
- Methodology : Molecular dynamics (MD) simulations parameterize the bicyclic scaffold’s chair conformation and hydroxyl group orientation. Free-energy perturbation (FEP) calculations quantify the contribution of O–H⋯N hydrogen bonds to binding affinity. Comparative analysis with 3,6-diazabicyclo[3.2.1]octane analogs identifies steric and electronic optimizations for improved inhibition .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
- Methodology : Stability is assessed via accelerated degradation studies under varying pH (1–13) and temperatures (25–80°C). LC-MS monitors degradation products, while ¹H NMR tracks proton exchange kinetics. For instance, acidic conditions (pH < 4) promote N-methyl group hydrolysis, whereas alkaline conditions (pH > 10) degrade the hydroxyl moiety. Buffered solutions (pH 7–9) maximize stability .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported biological activities of structurally similar diazabicyclo derivatives?
- Methodology : Cross-validate assay conditions (e.g., enzyme source, substrate concentration) and purity data. For example, thrombin inhibition by 3,6-diazabicyclo[3.2.1]octanes may differ from 3,7-diazabicyclo[3.3.1]nonan-9-ols due to conformational flexibility. Use crystallographic data to correlate ring strain/planarity with activity trends .
Q. What strategies mitigate synthetic byproducts during large-scale preparation of this compound?
- Methodology : Optimize reaction stoichiometry (e.g., HCl molar ratio) to minimize over-acidification, which generates formyl group degradation byproducts. Employ gradient HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate impurities. Process analytical technology (PAT) tools like in-situ FTIR monitor reaction progress in real time .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles) during synthesis. Neutralize waste HCl/NaOH with bicarbonate before disposal. For sublimation (473 K), ensure vacuum systems are leak-proof to prevent exposure to airborne crystalline particles .
Tables
Table 1 : Key Spectral Data for this compound
| Condition | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| DMSO-d₆ | 0.63 (2CH₃), 2.26–2.41 (6H), 4.74 (OH) | 20.3 (CH₃), 73.4 (C-9) |
| DMSO-d₆ + TFA | 0.77 (2CH₃), 3.24 (H-9) | 56.5 (C-2, C-4) |
Table 2 : Enzyme Inhibition Profiles of Diazabicyclo Derivatives
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3,7-Diazabicyclo[3.3.1]nonanol | Thrombin | 12.4 | |
| 3,6-Diazabicyclo[3.2.1]octane | Trypsin | 8.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
